3-Methylbenzo[b]thiophene-2-carboxaldehyde
Overview
Description
3-Methylbenzo[b]thiophene-2-carboxaldehyde is an organic compound with the molecular formula C10H8OS. It is a derivative of benzothiophene, characterized by a methyl group at the 3-position and an aldehyde group at the 2-position. This compound is known for its applications in organic synthesis and its potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methylbenzo[b]thiophene-2-carboxaldehyde can be synthesized through various methods. One common approach involves the reaction of 3-methylbenzothiophene with formylating agents under controlled conditions. For instance, the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide and phosphorus oxychloride, is a typical method for introducing the formyl group .
Industrial Production Methods: Industrial production of this compound often involves optimized versions of laboratory-scale reactions. The process may include steps such as purification through recrystallization or distillation to achieve high purity levels required for industrial applications .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination under controlled conditions.
Major Products:
Oxidation: 3-Methylbenzo[b]thiophene-2-carboxylic acid.
Reduction: 3-Methylbenzo[b]thiophene-2-methanol.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
3-Methylbenzo[b]thiophene-2-carboxaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of central nervous system disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Methylbenzo[b]thiophene-2-carboxaldehyde involves its interaction with specific molecular targets. As a GluR6 antagonist, it binds to the GluR6 receptor, inhibiting its activity. This interaction can modulate neurotransmission and has implications for treating neurological conditions .
Comparison with Similar Compounds
Benzo[b]thiophene-2-carboxaldehyde: Lacks the methyl group at the 3-position, which can influence its reactivity and biological activity.
3-Methyl-2-thiophenecarboxaldehyde: Similar structure but with a thiophene ring instead of a benzothiophene ring, affecting its chemical properties.
Uniqueness: 3-Methylbenzo[b]thiophene-2-carboxaldehyde is unique due to the presence of both a methyl group and an aldehyde group on the benzothiophene ring. This combination of functional groups provides distinct reactivity patterns and potential biological activities compared to its analogs .
Properties
IUPAC Name |
3-methyl-1-benzothiophene-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8OS/c1-7-8-4-2-3-5-9(8)12-10(7)6-11/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRZGHNXLEQHVHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=CC=CC=C12)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20334192 | |
Record name | 3-Methylbenzo[b]thiophene-2-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20334192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22053-74-3 | |
Record name | 3-Methylbenzo[b]thiophene-2-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20334192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Methylbenzo(b)thiophene-2-carboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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